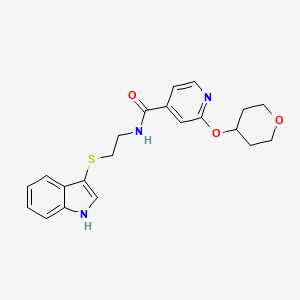

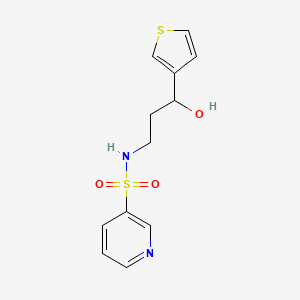

![molecular formula C24H25N5O2 B2526861 1-甲基-3-(4-甲基苄基)-9-(邻甲苯基)-6,7,8,9-四氢吡啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 877617-17-9](/img/structure/B2526861.png)

1-甲基-3-(4-甲基苄基)-9-(邻甲苯基)-6,7,8,9-四氢吡啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a structurally complex molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss similar purine derivatives with various substitutions that have been synthesized and evaluated for their biological activities, such as dipeptidyl peptidase IV (DPP-IV) inhibition , antimycobacterial properties , and antirhinovirus activity .

Synthesis Analysis

The synthesis of related purine derivatives typically involves the substitution of different groups at specific positions on the purine ring. For instance, in the synthesis of DPP-IV inhibitors, carboxybenzyl and 2-chloro/cyanobenzyl groups were introduced at the N-1 and N-7 positions of the purine ring, respectively . Similarly, the synthesis of antimycobacterial agents involved the introduction of various substituents at the 2- and 8-positions of 6-(2-furyl)-9-(p-methoxybenzyl)purines . These methods likely involve multiple steps, including the use of reagents such as cesium carbonate , and are characterized by techniques like NMR spectroscopy and ESI MS .

Molecular Structure Analysis

The molecular structure of purine derivatives is often confirmed by X-ray diffraction analysis. For example, a related compound crystallizes in the orthorhombic Pna21 space group, with specific unit cell parameters . The molecular structure is stabilized by various interactions, including hydrogen bonds and π-π stacking . These structural features are crucial for the biological activity of the compounds, as they can influence the binding to target proteins.

Chemical Reactions Analysis

The chemical reactivity of purine derivatives can be influenced by the substituents present on the purine ring. For instance, the stability of a compound in basic conditions was probed using UV-Visible analysis . The introduction of different substituents can also affect the biological activity, as seen in the case of antimycobacterial purines, where steric hindrance at the purine 8-position reduced activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π stacking, not only contribute to the stability of the crystal packing but also to the overall physical properties of the compound . The interaction energies calculated for these compounds can provide insights into the forces that stabilize their structures .

科学研究应用

嘌呤化学和甲基化反应

嘌呤衍生物,包括与所讨论化合物类似的那些,参与电离和甲基化反应,这对于理解化学性质和潜在的生物活性至关重要。这些反应在修饰嘌呤环中是必不可少的,这可能会影响它们的生物功能和治疗潜力。嘌呤环上特定位置的甲基化,受甲基的存在影响,可以显着改变该化合物的反应性和在药物开发中的潜在应用 (Rahat, Bergmann, & Tamir, 1974)。

抑制活性与药物设计

嘌呤的衍生物,特别是那些在特定位点修饰的衍生物,已显示出对各种酶的抑制活性,使其成为药物开发的候选药物。例如,羧苄基取代的嘌呤二酮已被合成作为二肽基肽酶 IV (DPP-IV) 的抑制剂,表明它们在治疗糖尿病等疾病中的潜力 (Mo et al., 2015)。这一研究领域突出了嘌呤结构修饰在发现新的治疗剂中的重要性。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-methyl-9-(2-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-16-9-11-18(12-10-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-6-14-28(20)23)19-8-5-4-7-17(19)2/h4-5,7-12H,6,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYBINCRBZVFAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC=C5C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)

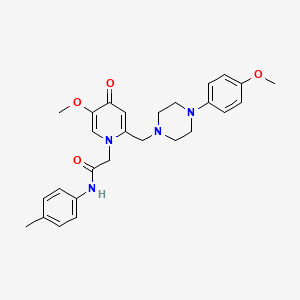

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)

![2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2526786.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzenesulfonate](/img/structure/B2526789.png)

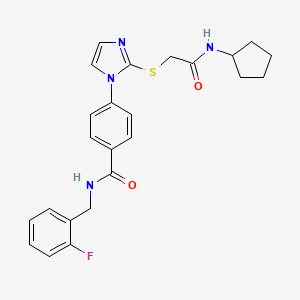

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2526792.png)

![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)